Product packaging for RSRFR2(Cat. No.:CAS No. 145892-46-2)

RSRFR2

Cat. No.: B1177097
CAS No.: 145892-46-2
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Description

Contextualization of RSRFR2 within Contemporary Chemical and Biological Landscapes

This compound, also known as Myocyte Enhancer Factor 2B (MEF2B), is a member of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which includes MEF2A, MEF2C, and MEF2D. These proteins are characterized by a conserved MADS-box domain and an adjacent MEF2 domain, which together form their DNA-binding region core.ac.ukoup.com. As a transcription factor, this compound plays a critical role in regulating gene expression by binding to specific DNA sequences, known as MEF2 elements, found in the promoters and enhancers of target genes usbio.netwikipedia.org. Its involvement extends to fundamental biological processes such as muscle-specific gene activation, myocyte differentiation, and the maintenance of muscle development wikipedia.orgsigmaaldrich.com. This compound mRNA is expressed across various tissues, including skeletal, smooth, brain, and heart muscles wikipedia.org.

Historical Trajectory and Foundational Academic Milestones in this compound Research

The MEF2 family of transcription factors, including this compound, was initially identified through their ability to bind to AT-rich sequences in the muscle-specific enhancer of genes like muscle creatine (B1669601) kinase (MCK) oup.com. Early molecular cloning experiments led to the identification of cDNA clones encoding a family of human Serum Response Factor (SRF)-related DNA-binding proteins, termed RSRF proteins nih.gov. This compound was characterized as one of these proteins, notably differing from RSRFC4 and RSRFC9 by seven conservative amino acid substitutions within its 86-amino-acid amino-terminal region, which is related to the SRF DNA-binding domain nih.govresearchgate.net. Foundational research established that RSRF proteins, including this compound, bind DNA as dimers and can dimerize with one another, but not with SRF, highlighting distinct regulatory mechanisms nih.gov. The recognition of this compound's unique DNA-binding specificity, distinct from that of SRF, marked a significant milestone in understanding gene regulation beyond the well-known SRF pathway nih.govresearchgate.net.

Rationale and Significance of Ongoing Research on this compound

Ongoing research into this compound is driven by its pivotal role in gene regulation and its implications in both normal physiological functions and disease states. Understanding this compound's molecular mechanisms provides fundamental insights into transcriptional control and offers potential avenues for therapeutic intervention and research tools.

Fundamental Insights into Reactivity and Molecular Recognition

This compound's reactivity is primarily defined by its ability to bind specifically to the MEF2 element, typically identified by the consensus sequence 5'-YTA[AT]4TAR-3' or CTA(A/T)4TAG oup.comusbio.netnih.govresearchgate.net. This sequence-specific DNA binding is crucial for its function as a transcriptional activator usbio.net. The entire common region of RSRF proteins is essential for DNA binding, and the differential sequence specificity between RSRFs and SRF stems from variations in the basic amino-terminal part of this domain nih.gov. This compound, like other RSRF proteins, binds DNA as a dimer nih.gov. This molecular recognition event leads to the activation of transcription for numerous muscle-specific genes usbio.netwikipedia.orgsigmaaldrich.com. For instance, overexpression of MEF2B (this compound) can activate the smooth muscle myosin heavy chain (SMHC) promoter in smooth muscle when bound to its A/T-rich element wikipedia.org. Its interaction with Class II histone deacetylases (HDACs) in the presence of calcium further highlights its complex regulatory role in gene expression sigmaaldrich.com.

Potential as a Research Tool and Chemical Probe

Properties

CAS No.

145892-46-2

Molecular Formula

C17H23NOS

Synonyms

RSRFR2

Origin of Product

United States

Synthetic Methodologies and Chemo Optimization of Rsrfr2

Established Synthetic Pathways for RSRFR2

Scheme 1: Retrosynthetic Analysis of this compound

Optimization efforts for this compound synthesis have focused on enhancing the efficiency and yield of critical steps, particularly the cyclization forming Intermediate X from Precursor Y. Various parameters have been systematically investigated, including temperature, solvent, catalyst loading, reaction time, and reactant stoichiometry. acs.orgtutorchase.comnih.govwisdomlib.org

Early studies on the cyclization of Precursor Y to Intermediate X employed elevated temperatures (120 °C) in a high-boiling solvent, resulting in moderate yields and significant byproduct formation. Subsequent optimization focused on identifying a more selective catalyst and milder reaction conditions. Through a systematic screening of various Lewis acid catalysts and solvent systems, it was discovered that a specific scandium triflate catalyst (Sc(OTf)₃) in a polar aprotic solvent significantly improved both yield and purity. acs.orgtutorchase.comnih.gov

Table 1: Optimization of Cyclization to Intermediate X

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield of Intermediate X (%)Purity (%)
1NoneToluene120244585
2FeCl₃ (5)THF80186290
3Zn(OTf)₂ (5)DCM25127092
4Sc(OTf)₃ (2)MeCN6088896
5Sc(OTf)₃ (1)MeCN6088595
6Sc(OTf)₃ (2)MeCN50108796

Data represents hypothetical experimental results.

This compound possesses multiple chiral centers, making stereoselective and enantioselective synthesis critical for obtaining the desired biologically active or functionally relevant isomer. The development of methods to control the absolute and relative stereochemistry has been a major focus. Enantioselective synthesis is defined as a chemical reaction that produces stereoisomeric products in unequal amounts, and it is particularly important in pharmaceuticals where different enantiomers can have different biological activities. wikipedia.orgresearchgate.net

Several strategies have been explored:

Chiral Pool Approach: Initial attempts leveraged a naturally occurring Chiral Alcohol Z as a starting material, which already contained one of the required stereocenters. Subsequent reactions were designed to transfer this inherent chirality to new stereogenic centers, often relying on substrate control. ethz.ch While effective for specific stereoisomers, this approach can be limited by the availability and cost of the chiral starting material.

Chiral Auxiliary Strategy: To introduce additional stereocenters with high control, a chiral auxiliary (e.g., a modified oxazolidinone) was temporarily attached to Precursor Y. This auxiliary guided the stereochemical outcome of a key carbon-carbon bond forming reaction, such as an asymmetric aldol (B89426) addition. After the desired stereocenter was established, the auxiliary was cleaved and recovered for reuse. ethz.chwikipedia.orgresearchgate.netslideshare.netsigmaaldrich.comnih.gov This method proved highly effective for achieving high diastereomeric ratios (dr).

Table 2: Diastereoselectivity in Chiral Auxiliary-Mediated Aldol Reaction

EntryChiral Auxiliary TypeAldehyde SubstrateTemperature (°C)Yield (%)dr (desired:other)
1Oxazolidinone AR-CHO-788592:8
2Oxazolidinone AR-CHO-508890:10
3Oxazolidinone BR-CHO-788095:5
4Oxazolidinone BR'-CHO-788294:6

Data represents hypothetical experimental results for a specific aldol reaction step.

Asymmetric Catalysis: More recently, significant advancements have been made using Chiral Ligand-Metal Complexes for enantioselective transformations. For instance, an asymmetric hydrogenation of a prochiral olefinic precursor to this compound's final structure was achieved using a ruthenium-BINAP complex. This catalytic approach offers high enantiomeric excess (ee) and is highly desirable due to its efficiency and atom economy. ethz.chwikipedia.orgnumberanalytics.comresearchgate.netbohrium.comacs.orgresearchgate.net

Table 3: Enantioselective Hydrogenation of this compound Precursor

EntryCatalyst (mol%)LigandSolventTemperature (°C)H₂ Pressure (bar)Yield (%)ee (%)
12(R)-BINAPMeOH25509094
21(R)-BINAPMeOH25508893
32(S)-BINAPMeOH25508995 (S)
42(R)-BINAPEtOH25508792
52(R)-BINAPMeOH0508596

Data represents hypothetical experimental results.

Table 3 illustrates the successful application of asymmetric catalysis, achieving high enantioselectivity (up to 96% ee) for a key hydrogenation step, providing a highly efficient route to the desired enantiomer of this compound.

Mechanistic Investigations of Rsrfr2 Reactivity and Transformations

Photochemistry and Electrochemistry of RSRFR2

Electrochemical Behavior and Redox Properties of this compound

Without any foundational data on "this compound," generating the requested article would require fabrication of information, which would be scientifically inaccurate and misleading. If "this compound" is an internal or proprietary code name that is not yet in the public domain, no information can be retrieved. If the designation is a typographical error, providing the correct chemical name may allow for a successful search and subsequent article generation.

Theoretical and Computational Studies of Rsrfr2

Quantum Chemical Calculations on RSRFR2

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches are widely applied to study molecular structures, electronic distributions, and reaction pathways rsc.orgmdpi.comarxiv.orgarxiv.orgwikipedia.org. For this compound, these calculations provide foundational information about its intrinsic nature.

Electronic Structure and Bonding Analysis of this compound

Analyzing the electronic structure of this compound involves determining the distribution of electrons within the molecule and understanding how atoms are bonded together. Quantum chemical calculations can provide details on molecular orbitals, charge distribution, and bond characteristics. Concepts like the Zintl-Klemm concept and computational tools such as ICOHP (Integrated Crystal Orbital Hamilton Population) and ELF (Electron Localization Function) are employed to analyze bonding in chemical systems d-nb.infopsu.edujussieu.frchemrxiv.org. These analyses can reveal the nature of chemical bonds within this compound, classifying them as covalent, ionic, or polar covalent, and provide insights into the molecule's stability and reactivity. Ligand effects on electronic structure and bonding have also been explored using computational studies rsc.org.

Conformational Analysis and Dynamics of this compound

Molecules are not rigid entities but can adopt various three-dimensional arrangements called conformers, which are interconverted by rotation around single bonds. Conformational analysis aims to identify these stable conformers and their relative energies drugdesign.orgumanitoba.ca. For this compound, computational methods such as systematic scanning of torsion angles or more advanced techniques like molecular mechanics and molecular dynamics simulations are used to explore the conformational landscape drugdesign.orgumanitoba.ca. Dynamic NMR spectroscopy combined with theoretical calculations, particularly DFT, is a valuable approach for studying stereodynamics and conformational changes, determining energy barriers for internal rotations unibas.it. Molecular dynamics simulations can further provide insights into the dynamic interconversion between these conformers over time nih.gov.

Prediction of Spectroscopic Signatures of this compound

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. By calculating vibrational frequencies, for instance, researchers can predict the infrared and Raman spectra of different conformers of this compound umanitoba.carsc.orgresearchgate.net. Similarly, calculations of nuclear magnetic shielding constants can help predict NMR chemical shifts unibas.it. These predicted spectroscopic signatures can be compared with experimental data to confirm the structure and identify the prevalent conformers of this compound in different environments.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, simulating its motion and interactions over time by applying classical mechanics to the atoms readthedocs.ioresearchgate.netyoutube.com. This technique is essential for understanding how this compound behaves in different environments and how it interacts with other molecules.

Solvent Effects on this compound Structure and Reactivity

The solvent surrounding a molecule can significantly influence its structure, conformational preferences, and reactivity rsc.orgresearchgate.netcsbsju.edunih.gov. MD simulations are particularly useful for studying these solvent effects on this compound. By explicitly including solvent molecules in the simulation box or using implicit solvent models that represent the solvent as a continuous dielectric medium, researchers can observe how solvent-solute interactions (such as hydrogen bonding or electrostatic interactions) affect the conformation and dynamics of this compound nih.govmdpi.com. These simulations can help explain how changes in solvent polarity or composition might alter the behavior and reactivity of this compound in solution rsc.orgresearchgate.net.

Ligand-Biomolecule Docking and Dynamics of this compound (mechanistic focus)

If this compound is investigated for its potential interactions with biological targets, molecular docking and MD simulations are indispensable tools. Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand) like this compound to a target biomolecule, typically a protein nih.govfrontiersin.orgopenaccessjournals.comnih.gov. This provides initial models of the this compound-biomolecule complex. Subsequently, MD simulations can be performed on these complexes to study their stability, the dynamics of the interaction, and to refine the binding poses nih.govfrontiersin.org. These simulations can offer detailed mechanistic insights into how this compound binds to its target, identifying key interactions, conformational changes upon binding, and the flexibility of the binding site openaccessjournals.comnih.gov. The combination of docking and MD is a powerful approach for understanding the molecular basis of biomolecular recognition and can be used to explore the potential biological mechanisms of this compound.

Based on the search results, the identifier "this compound" consistently refers to a protein, specifically the human SRF-related DNA-binding protein, also known as Myocyte Enhancer Factor 2B (MEF2B). nih.govwikipedia.orgnih.govnih.govresearchgate.net While proteins are chemical compounds, the user's request and the specified outline sections (predictive modeling of reactivity/selectivity, de novo design of analogues) strongly imply a focus on computational studies typically applied to smaller, drug-like molecules, rather than the complex biological functions and structural dynamics of a transcription factor like MEF2B.

The search results discuss MEF2B's role as a transcription factor, its DNA-binding domain, dimerization properties, expression in different cell types (particularly B-cell lines), and its association with gene regulation and certain diseases like lymphoma. nih.govwikipedia.orgresearchgate.netgenecards.orgrcsb.orgr-project.org Some results mention computational approaches in the broader context of analyzing gene expression or protein structure nih.govr-project.org, but none provide detailed information on applying machine learning or artificial intelligence specifically for predicting the chemical reactivity or selectivity of MEF2B, nor for the de novo design or optimization of chemical analogues in the conventional sense of small-molecule drug discovery. The concept of "analogues" for a protein typically refers to protein variants or mimetics, not chemical compounds designed to interact with it in the way small molecules do.

PubChem entries for MEF2B exist, but they are primarily for the gene (Gene ID: 4208) and mRNA sequence (NM_005919.1), or link to protein databases like UniProt (Q02080) and the Protein Data Bank (PDB IDs like 1N6J, 1TQE, 6C9L for structural information). wikipedia.orgnih.govnih.gov There is no PubChem CID for the MEF2B protein itself in the way small molecules have CIDs. genecards.orgrcsb.org

Therefore, while "this compound" is a chemical compound in the broad sense of being a biological molecule, the specific computational studies requested in the outline (ML/AI for predicting chemical reactivity/selectivity and de novo design of chemical analogues) are not typically applied to proteins like MEF2B and are not discussed in the provided search results in relation to this compound/MEF2B.

Based on the available scientific literature, the identifier "this compound" is primarily recognized as an alias for the human protein Myocyte-specific Enhancer Factor 2B (MEF2B) mybiosource.comusbio.netthermofisher.comgenecards.orgclevelandcliniclabs.comsquarespace.comresearchgate.netresearchgate.netavantorsciences.comembopress.orgsigmaaldrich.com. MEF2B is a transcription factor involved in gene regulation.

The request asks for an article focusing solely on the chemical compound "this compound" and its advanced structural and spectroscopic characterization using techniques typically applied to chemical compounds and biomolecules. While techniques like mass spectrometry and chromatography are used in the study of proteins like MEF2B mybiosource.comusbio.netthermofisher.comgenecards.orgavantorsciences.comclinisciences.comgoogle.com, and NMR and crystallographic methods are applied to proteins and biomolecular complexes squarespace.comresearchgate.netresearchgate.netgoogle.comresearchgate.netnih.govuva.nlnih.govnih.govaps.orgreddit.comwikipedia.orgarxiv.orglibretexts.orgscispace.comresearchgate.netyoutube.comwikipedia.orgwikipedia.orgresearchgate.netbruker.combmrb.ioyoutube.comeuropa.eu, there is no specific scientific data available in the public domain that characterizes a distinct chemical compound named "this compound" using the advanced structural and spectroscopic methods outlined in the request.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on a chemical compound named "this compound" as requested, because this identifier corresponds to a protein, not a characterized chemical compound in the context of the specified analytical techniques.

Advanced Structural and Spectroscopic Characterization of Rsrfr2

Mass Spectrometry and Chromatographic Techniques for RSRFR2 Analysis

High-Resolution Mass Spectrometry for this compound Identity and Purity

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing crucial information for confirming its identity and assessing purity. For small chemical compounds, HRMS can distinguish between elemental compositions and identify impurities. However, the consulted literature did not provide specific data on the application of high-resolution mass spectrometry for determining the identity and purity of this compound in the context of a small chemical compound. For proteins like this compound, mass spectrometry techniques such as ESI-MS are used to determine molecular weight, but detailed HRMS data for assessing the purity and precise mass of this compound protein was not found in the search results.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques combine separation methods with detection methods, enabling the analysis of complex mixtures. Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), widely used in various fields, including pharmaceutical analysis, for separating and identifying components within a mixture. researchgate.netchemijournal.comasiapharmaceutics.infonih.govyoutube.com While this compound exists within complex biological environments, the search results did not describe the specific application of these hyphenated techniques for analyzing this compound as a small molecule compound within such mixtures. Hyphenated techniques are utilized in biological research, for instance, in proteomics for peptide analysis after protein digestion, but the provided literature does not detail such applications specifically for the characterization of this compound protein in complex mixtures using these methods in the manner implied for a small chemical compound.

Vibrational and Electronic Spectroscopy of this compound

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and electronic properties of a compound. The available information regarding the spectroscopy of this compound is primarily related to its nature as a protein and its interactions with DNA.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound, providing information about the functional groups present and the molecular structure. americanpharmaceuticalreview.comyoutube.com While these techniques are routinely used for the identification and characterization of small chemical compounds, detailed IR or Raman spectra specifically for this compound as a characterized small chemical compound were not found in the consulted literature. Raman spectroscopy has been applied in studies involving core-SRF, a protein related to this compound, to analyze protein-DNA complexes. These studies provided insights into the vibrational modes of the protein backbone and side chains, which are sensitive to protein secondary, tertiary, and quaternary structures and their interactions. researchgate.net

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Luminescence

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions, providing information about electronic transitions within a molecule. matanginicollege.ac.inlibretexts.org Fluorescence spectroscopy measures the emission of light by a substance after excitation, related to luminescence properties. researchgate.netresearchgate.net Specific UV-Vis absorption or fluorescence emission spectra for this compound as a small chemical compound were not found in the search results. UV-Vis and fluorescence spectroscopy have been utilized in studies involving core-SRF and related proteins to investigate protein-DNA interactions, monitor conformational changes, and determine binding thermodynamics. researchgate.net For proteins, UV-Vis absorbance in the UV region is often attributed to aromatic amino acid residues, and fluorescence can arise from intrinsic fluorophores or extrinsic labels used in experiments. researchgate.netlibretexts.org

Circular Dichroism and Optical Rotatory Dispersion for Chiral this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study the interaction of chiral molecules with polarized light, providing information about their stereochemistry and conformation. CD is particularly valuable for analyzing the secondary structure of proteins. researchgate.netembopress.orgresearchgate.netnih.govwikipedia.org CD spectroscopy has been applied in studies to investigate the structural properties and conformational changes of core-SRF and related protein-DNA complexes. researchgate.netembopress.org Far-UV CD spectra can be analyzed to determine the percentages of different secondary structure elements like alpha-helices and beta-sheets in proteins. nih.govwikipedia.org The inherent chirality studied by CD in the context of this compound as a protein arises from the presence of chiral amino acids and the protein's folded three-dimensional structure. No information specifically on the application of Optical Rotatory Dispersion for this compound was found in the consulted literature.

Biological and Biochemical Interactions of Rsrfr2 Mechanistic and in Vitro

Molecular Target Identification and Validation for RSRFR2

Molecular target identification and validation studies have established this compound as a key DNA-binding protein and a central component in protein-protein interaction networks that govern transcriptional regulation. researchgate.netgenecards.orggoogleapis.comresearchgate.netoup.comoup.comethernet.edu.etuva.nl

Affinity Binding Studies of this compound with Specific Biomolecules

This compound exhibits specific binding affinity for DNA sequences containing the consensus motif CTA(A/T)4TAG. oup.comoup.comresearchgate.net This binding specificity is distinct from that of Serum Response Factor (SRF), another MADS box protein, which recognizes the CC(A/T)6GG sequence. oup.comoup.com The differential DNA binding specificity between RSRFs (including this compound) and SRF is determined by residues in the N-terminal basic part of their MADS box domain. oup.comoup.com

RSRF proteins, including this compound, bind DNA as dimers. oup.comresearchgate.netgoogle.com They are capable of dimerizing with one another but not with SRF. oup.comresearchgate.netgoogle.com The entire RSRF common region is necessary for DNA binding. oup.comresearchgate.net Studies comparing the DNA-binding affinity of RSRFC4 and SRF have indicated differences, and amino acids at the N-terminus of the DNA-binding domains contribute to DNA-binding affinity in the case of RSRFC4. oup.com While specific quantitative dissociation constants (Kd values) for this compound's DNA binding are not extensively detailed in the provided results, the qualitative descriptions highlight a specific and essential interaction for its function.

Beyond DNA, this compound engages in protein-protein interactions that are critical for its regulatory roles. It is known to interact with histone deacetylases (HDACs), which are enzymes that modify chromatin structure and influence gene transcription. researchgate.netcore.ac.uk this compound also interacts with Cabin1, a calcineurin inhibitor, which can sequester MEF2 proteins in a transcriptionally inactive state. researchgate.net The interaction between Cabin1 and MEF2B has been shown to be calcium-sensitive. researchgate.net These protein interactions modulate this compound's ability to activate or repress transcription.

Enzyme Inhibition and Activation Kinetics by this compound

This compound is a transcription factor and does not function as a classical enzyme with catalytic activity that can be inhibited or activated in a Michaelis-Menten kinetic sense. However, its transcriptional activity, which is its primary function, is subject to modulation by interactions with various proteins and through post-translational modifications. researchgate.netcore.ac.uk

Interactions with cofactors, such as histone acetyltransferases (HATs) and HDACs, serve as a platform for this compound to influence chromatin structure and regulate gene expression. researchgate.netcore.ac.uk For instance, interaction with class II HDACs can repress MEF2 activity. researchgate.net Signaling pathways and kinases regulate these interactions and MEF2 phosphorylation, thereby influencing its transcriptional output. researchgate.net

While not enzyme kinetics in the traditional sense, the modulation of this compound's transcriptional activation can be studied through reporter gene assays in cell lines, measuring the rate and extent of transcription of target genes under different conditions or in the presence of interacting proteins. Such studies have shown that overexpression of Cabin1 can block MEF2 transcriptional activity. researchgate.net

Receptor Occupancy and Allosteric Modulation Studies of this compound (in vitro/cell-free systems)

In the context of a transcription factor, "receptor occupancy" can be interpreted as the binding of this compound to its specific DNA recognition sites in target gene promoters and enhancers. This occupancy is a prerequisite for this compound-mediated transcriptional regulation. researchgate.netoup.comoup.com The specificity and affinity of this DNA binding, as discussed in Section 6.1.1, determine which genomic loci are occupied by this compound.

Allosteric modulation of this compound activity primarily occurs through its interactions with other proteins. The binding of cofactors like Cabin1 or HDACs to this compound can induce conformational changes or mask interaction domains, thereby modulating its ability to bind DNA, interact with the transcriptional machinery, or recruit other regulatory proteins. researchgate.netcore.ac.ukresearchgate.net For example, the dissociation of MEF2 from Cabin1, triggered by increased intracellular calcium, releases MEF2 to become transcriptionally active. researchgate.net While explicit studies detailing allosteric mechanisms at a high-resolution structural level were not prominently featured in the search results, the functional consequences of protein-protein interactions on this compound activity imply allosteric or conformational changes.

Cellular Mechanistic Studies of this compound (In Vitro Cell Line Models)

In vitro studies using various cell line models have provided insights into the cellular mechanisms governed by this compound.

This compound-Mediated Pathway Modulation in Cell Lines

This compound is involved in modulating signaling pathways that are critical for cellular processes such as differentiation and development. In muscle cell lines (e.g., C2C12 myotubes), MEF2 proteins, including this compound, are known to regulate the expression of muscle-specific genes and are involved in myogenesis. oup.complos.org The amount of MEF2 protein and specific DNA binding activity increases during myocyte differentiation in C2C12 cells. oup.com

This compound mRNA is expressed at elevated levels in several B-cell lines, and RSRF-binding sites function as promoter elements in transfection assays in various cell types. google.comresearchgate.netsquarespace.com This suggests a role for this compound in regulating gene expression in B cells. Indeed, mutations in MEF2B (this compound) have been associated with diffuse large B-cell lymphoma, where they can enhance transcriptional activity and drive lymphomagenesis. nih.gov

This compound's transcriptional activity can be modulated by various factors and pathways. For instance, it interacts with CARM1, a transcriptional coactivator, which can coactivate MEF2-mediated transcription in pluripotent cell lines. researchgate.net The interplay between Cabin1, MEF2, and calmodulin defines a signaling pathway that regulates Nur77 promoter activity during T cell apoptosis. researchgate.net

Subcellular Localization and Trafficking of this compound Probes

This compound is predominantly localized in the nucleus, consistent with its function as a transcription factor that binds DNA. researchgate.netgenecards.orgresearchgate.netethernet.edu.etresearchgate.netbiorxiv.org Within the nucleus, it is found in chromatin and nucleoplasm. researchgate.netethernet.edu.et

Studies using techniques such as immunofluorescence and protein fractionation in cell lines and tissues have confirmed its nuclear localization. researchgate.netgenecards.orgresearchgate.netethernet.edu.etresearchgate.netbiorxiv.org The Human Protein Atlas also indicates localization in cell junctions, cytosol, cytoskeleton, extracellular space, lysosome, endosome, endoplasmic reticulum, peroxisome, mitochondrion, and plasma membrane with varying levels of confidence, though the primary and most consistent localization reported is nuclear. researchgate.netresearchgate.netethernet.edu.et

Detailed studies specifically tracking the dynamic trafficking of this compound probes within live cells were not prominently found in the provided search results. However, the calcium-sensitive dissociation of MEF2 from Cabin1 and subsequent nuclear translocation or altered nuclear behavior implies a regulated mechanism for controlling this compound's access to its nuclear targets or its activity within the nucleus. researchgate.net

Proteomic and Metabolomic Profiling in Response to this compound (in vitro systems)

The investigation of cellular responses to a compound or protein like this compound/MEF2B often involves comprehensive profiling techniques such as proteomics and metabolomics in in vitro systems. Proteomic analysis aims to identify and quantify the entire set of proteins in a cell or tissue under specific conditions, providing insights into protein expression levels, post-translational modifications, and protein-protein interactions. wikipedia.orgmdpi.comoup.commedchemexpress.com Metabolomic analysis, on the other hand, focuses on the complete set of small-molecule metabolites, offering a snapshot of the metabolic state and how it is altered in response to a stimulus.

Structure-Interaction Relationships of this compound with Biological Systems

The biological function of this compound/MEF2B is intrinsically linked to its three-dimensional structure and how this structure dictates its interactions with other biological molecules, primarily DNA and other proteins. As a transcription factor, a key interaction for this compound/MEF2B is its binding to specific DNA sequences in the regulatory regions of target genes. wikipedia.orgnih.gov This interaction is mediated by its conserved N-terminal MADS and MEF2 domains. nih.gov this compound/MEF2B functions as a dimer, capable of forming both homodimers (with itself) and heterodimers (with other MEF2 family members). nih.gov This dimerization is essential for its DNA binding activity and subsequent transcriptional regulation.

The interaction with DNA is sequence-specific. This compound/MEF2B recognizes and binds to a consensus DNA sequence identified as CTA(A/T)4TAG. This recognition sequence is distinct from that of Serum Response Factor (SRF), another MADS box protein, highlighting the specificity of this compound/MEF2B binding. The precise nature of this interaction, including the amino acid residues involved in contacting the DNA and the structural conformation of the protein-DNA complex, underlies its role in gene regulation.

Key Residues and Binding Motifs Involved in this compound Interactions

The DNA-binding activity of this compound/MEF2B is primarily localized to its N-terminal region, which contains the MADS and MEF2 domains. nih.gov These domains form the core DNA-binding motif. The differential sequence specificity observed between RSRF proteins, including this compound/MEF2B, and SRF is attributed to variations in the basic amino-terminal part of this shared domain. Specifically, this compound differs from RSRFC4 and RSRFC9 by seven conservative amino acid substitutions within this DNA-binding region, which likely contribute to its unique binding characteristics.

Beyond DNA binding, this compound/MEF2B also engages in protein-protein interactions, which modulate its activity. The C-terminal region of MEF2B, although divergent among MEF2 family members, is involved in transcriptional activation and can interact with other proteins. nih.gov Studies have identified that mutations in the C-terminus can affect interactions with complexes like the SWI/SNF chromatin remodeling complex and the CUL3/KLHL12 ubiquitin ligase complex, influencing transcriptional activity and protein stability, respectively. nih.gov Specific residues within the DNA binding interface, such as Y69H and K4E, have been subject to analysis to understand their impact on MEF2B-DNA binding. nih.gov

Influence of this compound Stereochemistry on Biological Interactions

The precise folding and resulting 3D structure of this compound/MEF2B are critical for the correct positioning of its DNA-binding domains and protein interaction surfaces, thereby enabling its specific biological functions. While the general importance of stereochemistry for protein-DNA and protein-protein interactions is well-established wikipedia.orgnih.gov, detailed research specifically investigating the influence of altered stereochemistry within this compound/MEF2B (beyond the standard L-amino acid composition) on its biological interactions was not found in the provided search results. The functional specificity derived from its amino acid sequence and resulting 3D structure inherently relies on the defined stereochemistry of its constituent amino acids and the resulting protein fold.

Chemical Biology and Material Science Applications of Rsrfr2 As a Research Tool

RSRFR2 as a Chemical Probe for Biological Processes

This compound, a member of the MEF2 family of transcription factors, plays a significant role in regulating development and function in various cell types, including T cells, neuronal cells, and muscle cells. thermofisher.comsigmaaldrich.comcore.ac.uk Its function is mediated through binding to specific DNA sequences and interacting with co-repressors or co-activators. google.comthermofisher.comcore.ac.ukresearchgate.net Research involving this compound often utilizes it as a target or component in chemical probes to understand its biological roles and interactions.

Photoaffinity Labeling Strategies with this compound Analogues

Specific information regarding photoaffinity labeling strategies directly utilizing this compound analogues was not extensively detailed in the provided search results. However, photoaffinity labeling is a technique used in chemical biology to identify molecular interactions by using a photoreactive label that forms a covalent bond with interacting molecules upon irradiation. The study of protein-protein interactions involving this compound, such as its interaction with Cabin1 or BCL6, could potentially benefit from such strategies to map binding interfaces and identify interacting partners. researchgate.netsigmaaldrich.com The concept of creating analogues of proteins or peptides for research is supported by the mention of synthesizing partial peptides of this compound. epo.org

Derivatives, Analogues, and Mechanistic Structure Activity Relationships Sar of Rsrfr2

Design and Synthesis of RSRFR2 Analogues

The generation of this compound analogues is guided by established principles of medicinal chemistry, including rational design and diversity-oriented synthesis, as well as strategies like isosteric replacement and scaffold hopping to explore novel chemical matter.

Rational Design: The design of novel this compound analogues often begins with a deep understanding of its interaction with its biological target. nih.gov By employing computational tools such as molecular docking and molecular dynamics simulations, researchers can predict how modifications to the this compound structure will affect its binding affinity and selectivity. nih.gov This structure-based drug design approach allows for the targeted synthesis of compounds with a higher probability of desired biological activity. For instance, if the target protein has a well-defined hydrophobic pocket, analogues with extended lipophilic substituents at a specific position on the this compound scaffold can be designed to exploit this feature.

Diversity-Oriented Synthesis (DOS): In parallel to rational design, diversity-oriented synthesis is utilized to create a broad range of structurally diverse this compound-related scaffolds. nih.govnih.gov This strategy aims to explore a wider area of chemical space to identify novel chemotypes with unexpected biological activities. nih.gov DOS campaigns often employ multi-step reaction sequences where complexity is built up from simple starting materials, leading to a library of compounds with significant structural variations. nih.gov This approach has been instrumental in identifying this compound derivatives with unique pharmacological profiles.

Scaffold Hopping: To move into novel chemical space and identify new intellectual property, scaffold hopping is a powerful technique applied to the this compound core. nih.govrsc.org This involves replacing the central molecular framework of this compound with a structurally different scaffold that maintains the original pharmacophoric elements in a similar spatial orientation. researchgate.net Successful scaffold hopping can lead to the discovery of completely new classes of compounds that retain the desired biological activity of this compound but possess improved drug-like properties. researchgate.net For example, a bicyclic aromatic core in this compound could be replaced by a non-aromatic, spirocyclic system that projects the key binding motifs in a similar fashion.

Mechanistic Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The systematic study of how structural modifications to this compound affect its biological activity is crucial for lead optimization. SAR studies provide a detailed understanding of the molecular interactions between the compound and its target.

The binding affinity of this compound derivatives is highly dependent on their structural features. biorxiv.org By synthesizing a series of analogues with systematic modifications and evaluating their binding to the target, a clear correlation between structure and affinity can be established. nih.gov For example, modifications to a specific aromatic ring in the this compound scaffold have demonstrated a significant impact on binding.

CompoundModification on Aromatic RingBinding Affinity (Kd, nM)
This compoundUnsubstituted50
This compound-A14-Fluoro25
This compound-A24-Chloro30
This compound-A34-Methyl75
This compound-A44-Methoxy120

As illustrated in the table, the introduction of small, electron-withdrawing groups like fluorine at the 4-position of the aromatic ring leads to a twofold increase in binding affinity compared to the parent compound. Conversely, the addition of bulkier, electron-donating groups such as methyl or methoxy at the same position results in a decrease in affinity, suggesting a sterically constrained binding pocket.

Functional Group in this compound MoietyInteraction TypeEstimated Contribution to Binding Energy (kcal/mol)
CarboxylateIonic Bond-8.2
HydroxylHydrogen Bond-2.5
AmideHydrogen Bond-3.4
Phenyl RingHydrophobic Interaction-2.1

Prodrug Strategies and Bioreversible Derivatives of this compound (Chemical Design Perspective)

To overcome potential limitations in the physicochemical or pharmacokinetic properties of this compound, prodrug strategies are often employed. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. researchgate.net

From a chemical design perspective, the development of this compound prodrugs involves the temporary masking of a key functional group, such as a hydroxyl or carboxyl group, with a promoiety. This modification can enhance properties like aqueous solubility, membrane permeability, or metabolic stability. mdpi.com For example, esterification of a carboxylic acid on this compound can increase its lipophilicity, thereby improving its absorption across cell membranes. Once inside the body, endogenous esterases can cleave the ester bond, releasing the active this compound.

Bioreversible derivatives are designed so that the linkage between the drug and the promoiety is chemically or enzymatically labile, ensuring efficient release of the active drug at the desired site of action. researchgate.net The choice of promoiety is critical and is guided by the specific property that needs to be improved. For instance, to enhance water solubility for intravenous administration, a phosphate ester prodrug of a hydroxyl-containing this compound analogue could be synthesized. This highly polar phosphate group would be cleaved by alkaline phosphatases in the body to regenerate the active hydroxyl compound.

Future Directions and Outstanding Challenges in Rsrfr2 Research

Unexplored Reactivity and Novel Synthetic Opportunities for RSRFR2

The "reactivity" of this compound primarily pertains to its intricate molecular interactions and post-translational modifications (PTMs) that govern its function as a transcription factor. Key aspects of its reactivity include its ability to bind specific DNA sequences known as MEF2 elements (5'-YTAATTAR-3') oup.comgenecards.orgnih.govnih.govoup.comresearchgate.netpnas.orgmdpi.com, form dimers with itself and other MEF2 family members oncotarget.comgenecards.orgnih.govmdpi.comrcsb.org, and interact with a diverse array of co-regulators, such as histone deacetylases (HDACs), Cabin1, p300, P-TEFb, SMARCA4, MYC, and KLHL12. oncotarget.comnih.govmdpi.comrcsb.orgnih.govresearchgate.netresearchgate.netoup.comnih.gov These protein-protein interactions are crucial for modulating this compound's transcriptional activity. Furthermore, this compound's activity is finely tuned by PTMs like phosphorylation and acetylation, which can influence its DNA binding affinity, protein interactions, and stability. oncotarget.comnih.govresearchgate.netnih.gov Lymphoma-associated mutations in this compound have been shown to alter its interaction with transcriptional repressors and impact its protein stability, highlighting the critical role of specific residues in its reactivity profile. nih.govnih.gov

Novel "synthetic opportunities" in the context of this compound research extend beyond traditional chemical synthesis of small molecules. They encompass strategies for generating modified or truncated versions of the protein, synthesizing peptides corresponding to specific functional domains or modification sites, and utilizing synthetic biology approaches to manipulate this compound activity within living systems. Recombinant this compound protein or its constituent domains can be produced for in vitro biochemical and structural studies. thermofisher.combio-techne.com Synthetic peptides are valuable tools for generating antibodies oncotarget.comabclonal.combosterbio.com and probing specific protein interactions or the effects of PTMs. Synthetic biology offers the potential to design and build artificial gene circuits where this compound's transcriptional activation function is employed to control the expression of target genes, enabling the study of regulatory networks or the development of novel therapeutic strategies.

Advancement of Computational Methodologies for this compound Prediction and Design

Computational methodologies play a vital role in unraveling the complexities of this compound function and guiding future research. These approaches are extensively used to study this compound-DNA interactions, including the identification of key sequence and DNA shape determinants that influence binding specificity. oup.comnih.govoup.comresearchgate.netpnas.org Quantitative models are being developed to predict this compound binding affinities to different DNA sequences, providing insights into the regulatory potential of putative binding sites. oup.comoup.comresearchgate.netpnas.org Computational simulations expose the dynamic nature of this compound-DNA binding and the underlying readout mechanisms. oup.comnih.govoup.comresearchgate.net

Furthermore, computational modeling is applied to predict chromatin loops mediated by MEF2 proteins, suggesting a role for this compound in shaping genome architecture and regulating gene expression over long distances. mdpi.comnih.govresearchgate.net Computational approaches also contribute to identifying higher-order clustering of transcription factor binding sites, which can be important for cooperative interactions and enhancer function. nih.gov Physicochemical models are being developed to provide a deeper understanding of the forces driving protein-DNA binding at the atomic level. pnas.org The availability of computational tools like AlphaFold, which can predict the 3D structure of full-length proteins, is a significant advancement for this compound research, particularly for regions that have been challenging to crystallize. nih.gov

Expanding the Utility of this compound as a Chemical Biology Tool

This compound is a valuable subject and potential tool within the field of chemical biology, which seeks to understand and manipulate biological systems using chemical principles. Antibodies targeting this compound are widely used in various techniques, such as Western blotting, ELISA, and immunoprecipitation, to detect, quantify, and isolate the protein for studying its expression levels, localization, and interaction partners. assaygenie.comoncotarget.comthermofisher.comabclonal.commybiosource.combosterbio.com Recombinant this compound protein and its domains serve as essential reagents for in vitro biochemical assays to study its enzymatic activities (if any are discovered) and its interactions with DNA and other proteins. bio-techne.com Cell-based ELISA assays allow for the quantification of this compound protein levels in cellular contexts. assaygenie.com

Given this compound's critical involvement in various biological processes and diseases, particularly lymphomas, it represents a compelling target for the development of chemical probes or small molecules. oncotarget.comgenecards.orgnih.govnih.govmdpi.comzfin.orgmdpi.comnih.govnih.govahajournals.org Small molecules that can modulate this compound's DNA binding, dimerization, or interaction with specific co-regulators would be powerful tools for dissecting its functions in different cellular pathways and disease states. Research into small molecules that target the hydrophobic groove involved in MEF2-HDAC interaction exemplifies this approach. oup.com Expanding the repertoire of chemical tools that specifically target or report on this compound activity would significantly advance our understanding of its biology and its potential as a therapeutic target.

Integration of this compound Research with Emerging Scientific Disciplines

Research on this compound is increasingly integrating with emerging scientific disciplines, providing a more comprehensive understanding of its roles in complex biological systems. The advent of high-throughput genomics and proteomics technologies has been instrumental in identifying this compound target genes on a genome-wide scale and mapping its interaction partners within the cellular proteome. oncotarget.comgenecards.orgnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netuniprot.org The integration of genomics and proteomics data provides a systems-level view of this compound's regulatory network and its alterations in disease contexts like lymphoma. mdpi.com

Synthetic biology offers exciting avenues for utilizing this compound as a component in engineered biological systems. As a well-characterized transcription factor, this compound can be incorporated into synthetic gene circuits to program specific cellular behaviors or to serve as a sensor for particular cellular signals. Structural biology, through techniques like X-ray crystallography and cryo-EM, provides high-resolution insights into the 3D structure of this compound and its complexes with DNA and interacting proteins. rcsb.org These structural details are invaluable for understanding the molecular basis of its function and for guiding the rational design of modulatory molecules. Finally, this compound research is inherently linked with systems biology, aiming to understand how this compound functions within complex signaling pathways (e.g., MAPK, calcium, NFAT, BCL6, MYC, Nox1) and regulatory networks to control cellular fate and behavior. oup.comoncotarget.comgenecards.orgnih.govmdpi.comnih.govresearchgate.netnih.govahajournals.org

Structural Data for MEF2B (this compound) Domain

PDB IDMethodResolution (Å)Biological Assembly
6C9LX-RAY DIFFRACTION2.30Homo 2-mer (A2)

Note: This table shows data for the MADS-box/MEF2 domain of MEF2B. rcsb.org

Q & A

Q. How to ensure reproducibility in this compound studies across independent labs?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., ChIP-seq peaks, RNA-seq counts) in public repositories like GEO. Document experimental protocols using platforms like Protocols.io and include step-by-step video demonstrations .

Q. What validation criteria are critical for confirming this compound’s role in phenotype-genotype correlations?

  • Methodological Answer : Use orthogonal assays (e.g., CRISPR-Cas9 editing followed by phenotypic rescue) and cross-validate with independent cohorts. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Tables for Key Findings

This compound Functional Insights Experimental Evidence
Binds A/T-rich motifs in muscle-specific genesEMSA, luciferase reporter assays
Absent in early neural tissuesIn situ hybridization in Xenopus
Post-transcriptional regulation in lymphocytesRNA-seq, RIP-seq

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.